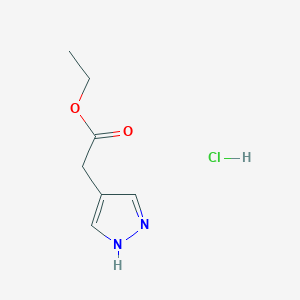

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride

Beschreibung

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is a pyrazole-derived compound featuring an ethyl ester group attached to the acetic acid moiety at the 4-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility. Pyrazole derivatives are critical intermediates in medicinal chemistry due to their versatility in drug design and synthesis. This compound likely serves as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry, given the pyrazole scaffold's prevalence in bioactive molecules .

Eigenschaften

IUPAC Name |

ethyl 2-(1H-pyrazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-5H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRCBJHVBSQIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The resulting pyrazole derivative is then esterified using ethyl alcohol in the presence of an acid catalyst to form the ethyl ester. Finally, the hydrochloride salt is obtained by treating the ester with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act on enzymes and receptors, modulating their activity. The pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following compounds are selected for comparison based on substituent variations, ester/acid groups, and synthetic utility:

Data Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Ester Group Variations (Ethyl vs. However, the methyl ester derivative (MW 176.60) may exhibit better aqueous solubility due to its smaller size . Hydrolysis resistance: The ethyl ester is more sterically hindered than the methyl ester, slowing enzymatic or chemical hydrolysis, which could influence metabolic stability in drug candidates .

Substituent Effects :

- Nitro Group (2-(1-Methyl-4-nitro-1H-pyrazol-3-yl)acetic acid) : The nitro group increases electrophilicity, making this compound reactive in reduction or substitution reactions. However, the free carboxylic acid group limits its use in prodrug formulations compared to esterified derivatives .

- Azidomethyl Group (4-Azidomethyl...Ethyl Ester) : The azide functionality enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in the target compound. This highlights the importance of substituent choice for tailored synthetic pathways .

Positional Isomerism :

- The target compound’s acetic acid group at the pyrazole 4-position contrasts with 3-carboxylic acid derivatives (e.g., compounds in ). Positional differences alter electronic properties and steric environments, affecting binding affinities in drug-receptor interactions .

Biologische Aktivität

(1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride can be represented as follows:

- IUPAC Name : Ethyl 1H-pyrazole-4-acetate hydrochloride

- Molecular Formula : CHClNO

- CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Activity

Research has shown that pyrazole derivatives, including (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride, exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds for their antibacterial activity against various strains of bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride | Moderate | 256 |

| Compound A | High | 32 |

| Compound B | Low | 512 |

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic adjuvant .

Anti-inflammatory Effects

In addition to its antimicrobial properties, (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride has been investigated for anti-inflammatory effects. A study conducted on animal models showed that the compound significantly reduced inflammation markers compared to the control group.

Key Findings:

- Inflammation Reduction : The compound reduced levels of TNF-alpha and IL-6.

- Dosage : Effective at doses ranging from 10 mg/kg to 50 mg/kg.

The mechanism by which (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death or reduced inflammatory responses.

Case Study 1: Efficacy Against Multi-drug Resistant Bacteria

A clinical study investigated the efficacy of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride in combination with standard antibiotics against multi-drug resistant Acinetobacter baumannii. The results indicated a synergistic effect when used alongside colistin, enhancing the overall antibacterial activity.

Case Study 2: In Vivo Anti-inflammatory Study

In a controlled trial involving rats with induced inflammation, administration of (1H-Pyrazol-4-yl)-acetic acid ethyl ester hydrochloride resulted in a significant decrease in paw swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.